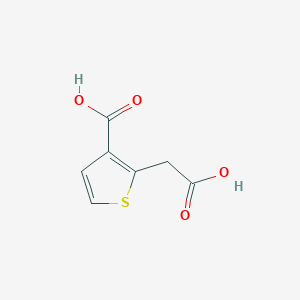

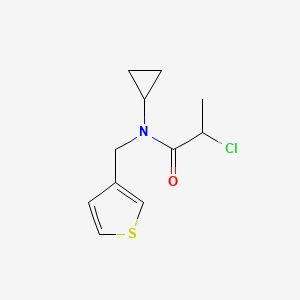

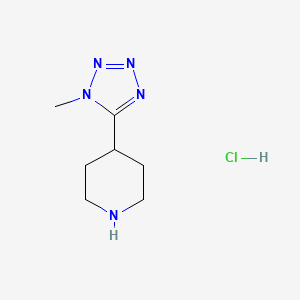

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a multi-step substitution reaction . The structure of the synthesized compound is usually confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis

The molecular structure of similar compounds is determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . These reactions often involve the use of boronic acid derivatives and cyclopropyl groups .Aplicaciones Científicas De Investigación

Stereoselective Synthesis of Cyclopropanes

Kazuhiko Tanaka and colleagues (1987) developed a method for the stereoselective synthesis of functionalized cyclopropanes, showcasing the versatility of cyclopropane derivatives in synthetic chemistry. This method involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, leading to high stereoselectivity in the formation of cyclopropanes (Tanaka, Minami, & Kaji, 1987).

Transformation of α-Thioamides

Maureen Murphy and colleagues (2007) investigated the transformation of α-thioamides to α-thio-β-chloroacrylamides, highlighting the synthetic utility of chloroacrylamide derivatives. This transformation, efficient for a series of α-thioamides, underscores the significance of such compounds in organic synthesis (Murphy et al., 2007).

Cytotoxic Evaluation of Acyl Derivatives

I. Gomez-Monterrey and colleagues (2011) evaluated the cytotoxicity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, offering insights into the design of potential chemotherapeutic agents. This research points to the importance of thiophene derivatives in the development of new anticancer drugs (Gomez-Monterrey et al., 2011).

Mechanochemistry in Drug Synthesis

Davin Tan and colleagues (2014) showcased the application of mechanochemistry for the synthesis of pharmaceutically relevant compounds, including sulfonyl-(thio)ureas. This innovative approach highlights the potential of mechanochemistry in the environmentally friendly synthesis of drug molecules (Tan, Štrukil, Mottillo, & Friščić, 2014).

Propiedades

IUPAC Name |

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNOS/c1-8(12)11(14)13(10-2-3-10)6-9-4-5-15-7-9/h4-5,7-8,10H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBDNJBLOUSZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CSC=C1)C2CC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

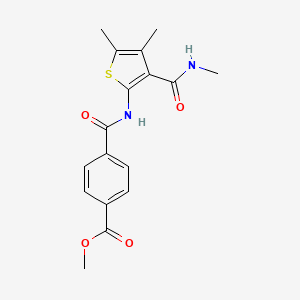

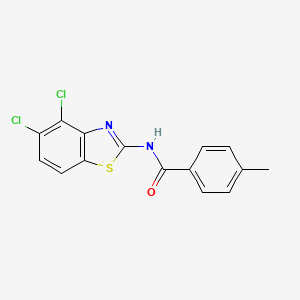

![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)